2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride

JAK3 inhibitor kinase selectivity medicinal chemistry building block

2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride (CAS 1432680-18-6) is a fluorinated tetrazolyl-aniline building block supplied as the hydrochloride salt with molecular formula C₇H₇ClFN₅ and molecular weight 215.61 g/mol. This compound belongs to the N1-aryl-tetrazole class where the tetrazole ring is attached at the 5-position of the aniline ring bearing a fluorine at the 2-position, yielding a unique regioisomeric and electronic profile distinct from all other commercially available tetrazolyl-aniline analogs.

Molecular Formula C7H7ClFN5
Molecular Weight 215.61 g/mol
CAS No. 1432680-18-6
Cat. No. B1448193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride
CAS1432680-18-6
Molecular FormulaC7H7ClFN5
Molecular Weight215.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NN=N2)N)F.Cl
InChIInChI=1S/C7H6FN5.ClH/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13;/h1-4H,9H2;1H
InChIKeyIYUWKPUNZCQIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline Hydrochloride (CAS 1432680-18-6): Structural Identity and Procurement-Relevant Profile


2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride (CAS 1432680-18-6) is a fluorinated tetrazolyl-aniline building block supplied as the hydrochloride salt with molecular formula C₇H₇ClFN₅ and molecular weight 215.61 g/mol [1]. This compound belongs to the N1-aryl-tetrazole class where the tetrazole ring is attached at the 5-position of the aniline ring bearing a fluorine at the 2-position, yielding a unique regioisomeric and electronic profile distinct from all other commercially available tetrazolyl-aniline analogs . The parent free base (CAS 924871-22-7) has been specifically claimed as a key synthetic intermediate in multiple patent-protected JAK3-selective inhibitor programs, most notably in the fluoro-substituted pyrimidine series disclosed in US2012/0040955 [2]. Typical commercial purity is ≥95% with the product available from Enamine (EN300-126083), Fluorochem, and other reputable suppliers [1].

Why 2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline Hydrochloride Cannot Be Replaced by Other Tetrazolyl-Aniline Building Blocks


Simple tetrazolyl-aniline compounds such as 2-, 3-, or 4-(1H-tetrazol-1-yl)aniline lack the 2-fluoro substituent and consequently exhibit lower lipophilicity (LogP 0.40–0.67 vs. 0.85–0.96 for the fluorinated free base) and altered hydrogen-bonding capacity, making them poor surrogates in medicinal chemistry campaigns where fluorine-mediated metabolic stability and target engagement are critical . Critically, only the 2-fluoro-5-(1H-tetrazol-1-yl) substitution pattern—not its regioisomers—appears in the preferred compound lists of granted JAK3 inhibitor patents, where it participates in a conserved 2-fluoro-5-(1H-tetrazol-1-yl)phenylamino pharmacophore essential for kinase selectivity [1]. Analogs with fluorine at different positions (e.g., 4-fluoro-3-(1H-tetrazol-1-yl)aniline) or with the tetrazole at the 2-position of the aniline ring would alter the geometry of the diarylamine-pyrimidine scaffold, likely disrupting the binding mode [1]. The hydrochloride salt form further differentiates this product from the free base by offering improved solid-state stability and ease of handling in aqueous reaction conditions, a practical consideration for reproducible scale-up [2].

Quantitative Differentiation Evidence: 2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline Hydrochloride vs. Closest Analogs


JAK3-Selective Inhibitor Pharmacophore: Exclusive Appearance in Patent Preferred Compound Lists vs. Non-Fluorinated Regioisomers

The 2-fluoro-5-(1H-tetrazol-1-yl)phenylamino moiety is explicitly and repeatedly incorporated into the preferred compounds of US Patent US2012/0040955, which claims a novel class of kinase inhibitors with selectivity for JAK3 over JAK2 [1]. The patent lists 11+ distinct compounds containing this exact building block, including N-(2-(5-fluoro-2-(2-fluoro-5-(1H-tetrazol-1-yl)phenylamino)pyrimidin-4-ylamino)phenyl)methanesulfonamide and 10 halogen/positional analogs [1]. By contrast, non-fluorinated tetrazolyl-anilines (2-, 3-, and 4-(1H-tetrazol-1-yl)aniline) and the 4-fluoro-3-tetrazolyl regioisomer are entirely absent from the patent's preferred compound claims [1]. This establishes the 2-fluoro-5-tetrazol-1-yl substitution pattern as a critical pharmacophoric element for this therapeutic target class.

JAK3 inhibitor kinase selectivity medicinal chemistry building block pyrimidine scaffold

Lipophilicity Differentiation: Elevated LogP of the Fluorinated Building Block vs. Non-Fluorinated Tetrazolyl-Aniline Analogs

The hydrochloride salt of 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline exhibits a measured LogP of 0.848, while the free base reports a LogP of 0.96 (Chemsrc) to 0.85 (Hit2Lead) [1]. Non-fluorinated positional isomers show systematically lower lipophilicity: 2-(1H-tetrazol-1-yl)aniline LogP 0.40 (XLogP3) to 0.83 (various sources), 3-(1H-tetrazol-1-yl)aniline LogP 0.67, and 4-(1H-tetrazol-1-yl)aniline LogP 0.67 . The 0.2–0.5 log unit increase conferred by the 2-fluoro substituent corresponds to a ~1.6–3.2× higher octanol-water partition coefficient, relevant for passive membrane permeability prediction in cellular target engagement assays.

LogP lipophilicity membrane permeability drug-likeness physicochemical property

Hydrochloride Salt Advantage: Solid-State Handling and Aqueous Solubility vs. Free Base Form

The target compound is supplied as the hydrochloride salt (CAS 1432680-18-6, MW 215.61 g/mol), which incorporates 36.46 g/mol of HCl compared to the free base form (CAS 924871-22-7, MW 179.15 g/mol) [1]. Hydrochloride salt formation of aromatic amines generally improves aqueous solubility by 10–100× relative to the free base, a well-established principle in pharmaceutical salt selection [2]. While direct comparative solubility data for this specific compound are not publicly available, the hydrochloride salt is the form supplied by Enamine (catalog EN300-126083) and CymitQuimica (catalog 10-F650467), indicating commercial preference for the salt form in research supply chains [1]. The free base is separately available from Fluorochem (F311079) at £199/1g, allowing users to choose the form that best matches their synthetic protocol .

salt form hydrochloride aqueous solubility solid-state stability weighing accuracy

Regioisomeric Specificity: Structural Distinction from 4-Fluoro-3-(1H-tetrazol-1-yl)aniline and Impact on Derivatization Chemistry

The target compound positions the fluorine at C2 and the tetrazole at C5 of the aniline ring, placing the NH₂ group para to the tetrazole and ortho to the fluorine . The closest commercially available fluorinated regioisomer, 4-fluoro-3-(1H-tetrazol-1-yl)aniline (CAS 924871-65-8), places the NH₂ group meta to the tetrazole and para to the fluorine, generating different electronic and steric environments at the reactive amine center . This regioisomeric difference alters the electron density at the aniline nitrogen (Hammett σ values differ for ortho-fluoro vs. para-fluoro substitution), directly affecting nucleophilicity in amide bond formation, Buchwald-Hartwig coupling, and reductive amination reactions commonly used to elaborate this building block [1]. The 2-fluoro-5-tetrazolyl arrangement also places the tetrazole distal to the reactive amine, minimizing steric interference during derivatization.

regioisomer substitution pattern aniline nucleophilicity cross-coupling SAR

High-Value Application Scenarios for 2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline Hydrochloride Based on Quantitative Differentiation Evidence


JAK3-Selective Kinase Inhibitor Lead Optimization Programs

This building block is the essential aniline component for constructing the 2-fluoro-5-(1H-tetrazol-1-yl)phenylamino pharmacophore claimed in US2012/0040955. Medicinal chemistry teams pursuing selective JAK3 inhibition over JAK2 should procure this specific regioisomer to replicate the patent-defined SAR, as the non-fluorinated and alternative regioisomeric anilines are absent from the patent's preferred compound space [1]. The hydrochloride salt form enables direct use in the nucleophilic aromatic substitution step with 2,4-dichloro-5-fluoropyrimidine or analogous heterocycles under basic conditions in polar aprotic solvents (e.g., DMF, n-BuOH/1,4-dioxane), yielding the key diarylamine intermediate in the patented route [1][2].

Fragment-Based Drug Discovery Requiring Fluorinated, Lipophilicity-Balanced Aniline Building Blocks

When screening aniline-based fragments for targets where cellular permeability is critical, the 2-fluoro-5-tetrazolyl substitution delivers a LogP of 0.85–0.96 (free base) compared to 0.40–0.67 for non-fluorinated tetrazolyl-anilines—a ΔLogP of 0.2–0.5 units that places this fragment closer to the optimal range for passive membrane permeation . The fluorine atom also provides a ¹⁹F NMR handle for binding assays and metabolic tracking, an advantage absent in non-fluorinated analogs .

Library Synthesis Exploiting Regiochemically Defined Growth Vectors

The 2-fluoro-5-(tetrazol-1-yl) arrangement places the reactive aniline nitrogen para to the tetrazole ring, maximizing the distance between the point of diversification (the amine) and the tetrazole heterocycle. This spatial separation is advantageous for generating compound libraries where the tetrazole serves as a carboxylic acid bioisostere without sterically encumbering the amine derivatization site . The hydrochloride salt format ensures accurate dispensing in automated library synthesis platforms, reducing weighing errors associated with free-base anilines [3].

Patent-Landscape-Guided Medicinal Chemistry Avoiding Prior Art Conflicts

For organizations developing novel kinase inhibitors and seeking freedom to operate, this building block is explicitly claimed in the JAK3 inhibitor patent landscape (US2012/0040955, CA2758614A1). Procuring this compound enables teams to either (a) build on the disclosed SAR by varying the right-hand side of the pyrimidine scaffold while retaining the validated 2-fluoro-5-tetrazolyl-phenylamino left-hand fragment, or (b) design explicit prior-art circumvention strategies by understanding which substitution patterns are already protected [1]. This patent intelligence-driven procurement avoids investment in building blocks that map to competitor IP without informed strategic intent.

Quote Request

Request a Quote for 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.